Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one
Description
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one (CAS: 140638-52-4) is a bicyclic spiro compound featuring a norbornane (bicyclo[2.2.1]heptane) framework fused with a cyclopropane ring via a spiro junction. Its molecular formula is C₉H₁₂O (molecular weight: 136.19 g/mol), with a ketone group at the 2-position of the norbornane system .
Properties
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-8-5-6-1-2-7(8)9(6)3-4-9/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUMUFCFIOFESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CC1C23CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-one typically involves the cyclopropanation of norbornene derivatives. One common method is the reaction of norbornene with diazomethane in the presence of a catalyst such as rhodium acetate. The reaction proceeds under mild conditions and yields the desired spirocyclic compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its unique spirocyclic structure.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-one involves its interaction with various molecular targets. The rigid spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, although detailed studies on its specific mechanisms are limited .
Comparison with Similar Compounds
Structural Variations and Functional Groups
The following table summarizes key structural differences and functional groups among spiro bicycloheptane derivatives:
Biological Activity
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one is an organic compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. With the molecular formula C9H12O and a molecular weight of 136.195 g/mol, this compound is being explored for various applications in medicinal chemistry, particularly as a scaffold for drug development and as a building block in organic synthesis.
- Molecular Formula : C9H12O
- Molecular Weight : 136.195 g/mol
- Density : Approximately 1.0 g/cm³
- Boiling Point : 170 °C at 760 mmHg
- Flash Point : 36.1 °C
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with various biomolecular targets.
In Vitro Studies
A series of studies have investigated the binding affinity of spirocyclic compounds, including this compound, to sigma receptors (σ1R and σ2R).
| Compound | σ1R Affinity (nM) | σ2R Affinity (nM) | Selectivity |
|---|---|---|---|
| Homopiperazine analog | 4 | - | High |
| Spirocyclic-diamine analog | - | Modest | Moderate |
These studies revealed that while some derivatives showed a reduction in affinity for σ2R, they exhibited either no change or a modest increase in affinity for σ1R, suggesting a potential therapeutic window for selective receptor targeting .
Insecticidal Activity
Recent research has highlighted the insecticidal properties of compounds containing bicyclo[2.2.1]heptane structures against pests such as Aphis gossypii. The study synthesized novel terpenoid ester compounds featuring this core structure and evaluated their effectiveness in pest control . The findings indicate promising bioactivity that warrants further exploration for agricultural applications.
Applications in Medicinal Chemistry
The unique structural attributes of this compound make it an attractive candidate for drug development:
- Scaffold for Drug Design : Its spirocyclic nature provides a versatile framework for creating diverse pharmacophores.
- Potential Therapeutics : Investigations are ongoing to explore its efficacy against various diseases through receptor modulation.
Q & A
Q. What are the optimal synthetic routes for Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one, and how can diastereomer ratios be controlled during synthesis?
The compound is synthesized via cycloaddition of diazomethane with a ketene precursor derived from bicyclo[2.2.1]heptane at low temperatures (195 K). Diastereomer ratios (e.g., 1.6:1 initial ratio) can shift with temperature changes, reaching equilibrium (0.8:1) at 245 K. Kinetic control via temperature modulation and monitoring with gas chromatography (GC) or NMR is critical for optimizing ratios. First-order rate constants (e.g., 1.7 × 10⁻⁴ s⁻¹) and activation parameters (Eₐ = 16.3 kcal/mol) provide guidance for reaction design .
Q. How can X-ray crystallography resolve the molecular structure and conformational dynamics of this compound?
Orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (a = 10.5420 Å, b = 11.7946 Å, c = 13.2997 Å) and torsion angles (e.g., C14–C13–C17–S1 = 49.2°) reveal bond distortions and spiro-junction strain. H-atom parameters and constrained refinement (R-factor = 0.054) validate stereochemical assignments. Key angles, such as C10–C13–C14 (92.75°), highlight steric interactions influencing conformation .
Advanced Research Questions
Q. What methodological approaches are recommended for analyzing solvent effects on the stereomutation kinetics of this compound derivatives?
Solvent polarity deviations (e.g., slower rates in acetone and ether) suggest ground-state stabilization rather than transition-state effects. Free energies of activation (ΔG‡ = 16.1–19.1 kcal/mol in dichloromethane, hexane, etc.) are measured via temperature-dependent GC/NMR. Correlations with solvent parameters (e.g., dielectric constant) are weak, necessitating empirical solvent screening to optimize reaction rates .
Q. How can computational modeling predict the thermodynamic stability and detonation properties of bicyclo[2.2.1]heptane-based high-energy density compounds?
Density functional theory (DFT) calculates heats of formation (HOF), bond dissociation energies (e.g., C–NO₂ vs. N–NO₂), and detonation velocities (VOD). For derivatives, rigid bicyclo frameworks enhance stability, while nitro groups improve energy density. Molecular dynamics simulations assess sensitivity by analyzing initial bond cleavage pathways (e.g., C–C vs. C–NO₂ bonds) under thermal/mechanical stress .
Q. What are the implications of the bicyclo[2.2.1]heptane core's rigidity on the physicochemical properties and reactivity of this compound?
The strained bicyclo framework increases hydrophobicity (logP ~2.5) and reduces solubility in polar solvents. Conformational rigidity limits rotational freedom, as shown by crystallographic torsion angles (e.g., O3–C9–C10–C15 = 76.8°), which stabilize transition states in electrophilic reactions. Steric effects from the spiro-cyclopropane moiety hinder nucleophilic attacks at the ketone group .
Q. How can synthetic contradictions in reported routes to this compound derivatives be resolved?
Divergent pathways (e.g., dichloroketene vs. zinc-acetic acid methods) yield regioisomers (e.g., 4- vs. 2-substituted products). Systematic variation of reaction conditions (temperature, catalyst loading) and characterization via HPLC/HRMS identifies kinetic vs. thermodynamic control. Conflicting diastereomer ratios are reconciled by isolating intermediates (e.g., oxirane derivatives) for stereochemical validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
